Cas no 19434-34-5 (2-Phenoxybenzaldehyde)
2-Phenoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenoxybenzaldehyde
- 2-PHENOXYBENZENECARBALDEHYDE
- o-phenoxybenzaldehyde
- 2-Formyldiphenyl ether
- 2-phenoxy-benzaldehyde
- phenoxybenzenecarbaldehyde
- Benzaldehyde, 2-phenoxy-
- 2-Phenoxybenzaldehyde97%
- 2-Phenoxybenzaldehyde 97%
- phenoxybenzaldehyde
- MLS000326714
- SMR000179267
- PubChem16236
- Opera_ID_1384
- IMPIIVKYTNMBCD-UHFFFAOYSA-N
- 2-phenoxybenzaldehyde, AldrichCPR
- HMS2185J19
- SBB027285
- 0066AB
- TRA0077661
- RP
- EINECS 243-061-0
- CHEMBL1402072
- A813722
- P2475
- 19434-34-5
- NCGC00246527-01
- AM807387
- CS-0132386
- FT-0637847
- K5R9AE3HNK
- 11N-013
- Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionicacid
- SCHEMBL95238
- MFCD00800666
- NS00026332
- W-111731
- UNII-K5R9AE3HNK
- DTXSID10173057
- AKOS000260314
- SY003189
- DB-044858
- DTXCID0095548
-
- MDL: MFCD00800666
- Inchi: 1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H
- InChI Key: IMPIIVKYTNMBCD-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC=CC=1C=O
Computed Properties
- Exact Mass: 198.06800
- Monoisotopic Mass: 198.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Uncertain
- Density: 1.154
- Boiling Point: 153°C/1mmHg(lit.)
- Flash Point: 131.9℃
- Refractive Index: 1.6000 to 1.6040
- Water Partition Coefficient: Very slightly soluble in water.
- PSA: 26.30000
- LogP: 3.29140
- Sensitiveness: Air Sensitive
- Solubility: Uncertain
2-Phenoxybenzaldehyde Security Information
- WGK Germany:1
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S24/25; S36; S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2-Phenoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013019-1g |
2-Phenoxybenzaldehyde |
19434-34-5 | 98% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 013019-5g |
2-Phenoxybenzaldehyde |
19434-34-5 | 98% | 5g |
£103.00 | 2022-03-01 | |
| Fluorochem | 013019-25g |
2-Phenoxybenzaldehyde |
19434-34-5 | 98% | 25g |
£306.00 | 2022-03-01 | |
| Chemenu | CM308260-100g |
2-Phenoxybenzaldehyde |
19434-34-5 | 95+% | 100g |
$438 | 2021-06-16 | |
| Alichem | A019143015-5g |
2-Phenoxybenzaldehyde |
19434-34-5 | 98% | 5g |
$230.30 | 2023-09-02 | |
| Alichem | A019143015-10g |
2-Phenoxybenzaldehyde |
19434-34-5 | 98% | 10g |
$335.00 | 2023-09-02 | |
| Alichem | A019143015-25g |
2-Phenoxybenzaldehyde |
19434-34-5 | 98% | 25g |
$615.06 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS013719-500MG |
2-phenoxybenzaldehyde |
19434-34-5 | 500mg |
¥952.83 | 2023-11-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852071-1g |
2-Phenoxybenzaldehyde |
19434-34-5 | ≥97% | 1g |
177.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2475-1g |
2-Phenoxybenzaldehyde |
19434-34-5 | 96.0%(GC) | 1g |
¥470.0 | 2022-06-09 |
2-Phenoxybenzaldehyde Suppliers
2-Phenoxybenzaldehyde Related Literature
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1. A study of the gas-phase interconversion of 1-(2-aryloxyphenyl)alkaniminyl and 2-(aryliminomethyl)phenoxyl radicalsMichael Black,J. I. G. Cadogan,Rino Leardini,Hamish McNab,Graham McDougald,Daniele Nanni,David Reed,Alberto Zompatori J. Chem. Soc. Perkin Trans. 1 1998 1825
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Xiaofei Qian,Jianwei Han,Limin Wang RSC Adv. 2016 6 89234
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Jing Tang,Shijun Zhao,Yuanyuan Wei,Zhengjun Quan,Congde Huo Org. Biomol. Chem. 2017 15 1589
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4. TfOH catalyzed synthesis of 9-arylfluorenes via tandem reaction under warm and efficient conditionsQingcui Li,Wengang Xu,Jiaxing Hu,Xiaoqing Chen,Fanglin Zhang,Hua Zheng RSC Adv. 2014 4 27722
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5. TfOH catalyzed synthesis of 9-arylfluorenes via tandem reaction under warm and efficient conditionsQingcui Li,Wengang Xu,Jiaxing Hu,Xiaoqing Chen,Fanglin Zhang,Hua Zheng RSC Adv. 2014 4 27722
Additional information on 2-Phenoxybenzaldehyde
Introduction to 2-Phenoxybenzaldehyde (CAS No. 19434-34-5)
2-Phenoxybenzaldehyde, identified by the Chemical Abstracts Service (CAS) number 19434-34-5, is a significant organic compound widely recognized for its versatile applications in the field of pharmaceuticals, agrochemicals, and specialty chemicals. This compound, featuring a phenolic group attached to a benzaldehyde core, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, consisting of a benzene ring substituted with both a phenoxy group and an aldehyde functional group, contributes to its reactivity and utility in various synthetic pathways.
The synthesis and applications of 2-Phenoxybenzaldehyde have been extensively studied in recent years, particularly in the development of novel pharmaceutical agents. Researchers have leveraged its structural features to design molecules with enhanced biological activity. For instance, derivatives of 2-Phenoxybenzaldehyde have been explored as potential inhibitors of enzymes involved in inflammatory pathways, showcasing promising results in preclinical studies. The compound's ability to undergo selective functionalization allows chemists to modify its core structure, leading to the development of diverse chemical libraries for drug discovery.
In the realm of agrochemical research, 2-Phenoxybenzaldehyde has demonstrated potential as a precursor in the synthesis of pesticides and herbicides. Its aromatic system and functional groups enable the creation of compounds that exhibit efficacy against various pests while maintaining environmental safety. Recent studies have highlighted its role in developing next-generation agrochemicals that target specific metabolic pathways in pests, reducing the need for broad-spectrum treatments and minimizing ecological impact.
The pharmaceutical industry has also embraced 2-Phenoxybenzaldehyde as a key intermediate in the synthesis of therapeutic agents. Its aldehyde group facilitates condensation reactions with amino acids or other biomolecules, forming Schiff bases or heterocyclic compounds with therapeutic potential. Notably, researchers have investigated its derivatives as candidates for treating neurological disorders, including Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has sparked interest in its neuroprotective properties.
From a chemical synthesis perspective, 2-Phenoxybenzaldehyde serves as a versatile building block for constructing more complex molecules. Its reactivity allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the formation of biaryl structures prevalent in many bioactive compounds. Additionally, its participation in condensation reactions with hydrazines or phenols yields hydrazones or phenoxymethanones, which are further functionalized into pharmacologically relevant scaffolds.
The industrial production of 2-Phenoxybenzaldehyde is typically achieved through catalytic oxidation or condensation reactions involving phenol derivatives. Advances in green chemistry have led to more sustainable methods, including biocatalytic approaches that utilize engineered enzymes to produce the compound with higher selectivity and lower energy consumption. These innovations align with global efforts to reduce the environmental footprint of chemical manufacturing processes.
Recent advancements in computational chemistry have further enhanced our understanding of 2-Phenoxybenzaldehyde's reactivity and interactions. Molecular modeling studies predict its binding affinity to various biological targets, aiding medicinal chemists in designing optimized derivatives with improved pharmacokinetic profiles. These computational tools are indispensable in modern drug discovery pipelines, enabling rapid screening of large chemical libraries and identification of lead compounds.
The analytical characterization of 2-Phenoxybenzaldehyde relies on sophisticated techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure the compound's purity and confirm its structural integrity before it is used in further synthetic or applicational processes. Quality control protocols are stringent due to the critical role this intermediate plays in downstream applications.
In conclusion, 2-Phenoxybenzaldehyde (CAS No. 19434-34-5) is a multifaceted compound with broad utility across multiple industries. Its unique structural features make it indispensable in pharmaceutical research, agrochemical development, and specialty chemical manufacturing. As scientific understanding progresses, new applications for this compound continue to emerge, underscoring its importance as a cornerstone molecule in modern chemistry.
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